![molecular formula C14H13N3O3S B5660986 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5660986.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-furamide
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Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-furamide, commonly known as ACT or Actinomycin D, is a natural product isolated from the bacterium Streptomyces parvullus. It is a potent antitumor antibiotic that has been extensively studied for its mechanism of action and therapeutic potential.
Mechanism of Action
ACT binds to the minor groove of DNA and prevents the action of RNA polymerase, which is responsible for transcription of DNA into RNA. This inhibition of transcription prevents the synthesis of proteins necessary for cell division and growth, leading to cell death.
Biochemical and Physiological Effects:
ACT has been shown to have a wide range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and disruption of cell cycle progression. It has also been shown to have immunosuppressive effects and can inhibit the production of cytokines and other immune system signaling molecules.
Advantages and Limitations for Lab Experiments
ACT is a potent and versatile tool for studying the mechanisms of DNA replication and transcription, as well as the effects of cell cycle regulation and apoptosis. However, its use is limited by its toxicity and potential side effects, which can vary depending on the cell type and experimental conditions.
Future Directions
There are many potential future directions for research on ACT, including the development of more efficient synthesis methods, the identification of new targets for its antitumor activity, and the exploration of its potential for use in combination therapies with other anticancer agents. Additionally, further studies are needed to better understand the mechanisms of its toxicity and to develop strategies for minimizing its side effects.
Synthesis Methods
The synthesis of ACT involves the fermentation of Streptomyces parvullus in a nutrient-rich medium followed by extraction and purification of the compound. The process is complex and requires careful attention to detail to ensure purity and potency.
Scientific Research Applications
ACT has been extensively studied for its antitumor properties and has been used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It works by binding to DNA and preventing its replication, thereby inhibiting cell division and growth.
properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)15-10-4-6-11(7-5-10)16-14(21)17-13(19)12-3-2-8-20-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLUAWGCLVZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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